1-(4-Methoxyphenyl)isoquinolin-3(2H)-one
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Overview
Description
1-(4-Methoxyphenyl)isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with isoquinoline derivatives. One common method is the Pictet-Spengler reaction, where the aldehyde reacts with an amine to form the isoquinoline core. The reaction conditions often include acidic catalysts and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinone core to dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinones, and dihydroisoquinolines. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-(4-Methoxyphenyl)isoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways and the inhibition of specific enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenylisoquinolin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(4-Hydroxyphenyl)isoquinolin-3(2H)-one: The hydroxy group can lead to different hydrogen bonding interactions and solubility properties.
1-(4-Methylphenyl)isoquinolin-3(2H)-one: The methyl group can influence the compound’s steric and electronic properties.
Uniqueness
1-(4-Methoxyphenyl)isoquinolin-3(2H)-one is unique due to the presence of the methoxy group, which can enhance its solubility and potentially improve its biological activity. This functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
61561-66-8 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)16-14-5-3-2-4-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |
InChI Key |
DNNHPUVMFKZVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2 |
Origin of Product |
United States |
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